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Compound of Interest

Compound Name: sEH inhibitor-16

Cat. No.: B12384821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
sEH inhibitor-16, also known as AR9281 or 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea,

is a potent and selective small molecule inhibitor of the soluble epoxide hydrolase (sEH)

enzyme. The inhibition of sEH elevates the endogenous levels of epoxyeicosatrienoic acids

(EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic

properties. This technical guide provides a comprehensive overview of the chemical properties,

experimental protocols, and relevant biological pathways associated with sEH inhibitor-16,

serving as a vital resource for researchers in drug discovery and development.

Chemical and Physical Properties
sEH inhibitor-16 is a white to off-white solid. While it is soluble in organic solvents such as

DMSO, DMF, and ethanol, its aqueous solubility has been reported with some variation,

described as both "surprisingly high for a urea" and practically insoluble. For practical

purposes, stock solutions are typically prepared in DMSO.

Table 1: Physicochemical Properties of sEH Inhibitor-16 (AR9281)
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Property Value Source

IUPAC Name

1-(1-acetylpiperidin-4-yl)-3-

(tricyclo[3.3.1.1³,⁷]decan-1-

yl)urea

PubChem

Synonyms AR9281, APAU, UC1153 Multiple Sources

Molecular Formula C₁₈H₂₉N₃O₂ PubChem

Molecular Weight 319.44 g/mol PubChem

CAS Number 913548-29-5 MedKoo Biosciences[1]

Appearance Solid powder MedKoo Biosciences[1]

IC₅₀ (human sEH) 7 nM - 13.8 nM
Cayman Chemical[2],

MedchemExpress[3]

IC₅₀ (murine sEH) 1.7 nM MedchemExpress[3]

Half-life (T₁/₂) in mice 7.6 hours MedChemExpress

Max Plasma Concentration

(Cₘₐₓ) in mice
4.17 ng/mL (at 10 mg/kg i.p.) MedChemExpress

Solubility in DMSO ≥ 20 mg/mL
Cayman Chemical[2],

TargetMol

Solubility in Ethanol 30 mg/mL Cayman Chemical[2]

Solubility in DMF 20 mg/mL Cayman Chemical[2]

Aqueous Solubility
Poorly soluble; specific

quantitative data varies.
MedKoo Biosciences[1]

Storage
Store at -20°C for long-term

stability.
MedchemExpress[3]

Mechanism of Action and Signaling Pathways
sEH inhibitor-16 exerts its biological effects by inhibiting the enzymatic activity of soluble

epoxide hydrolase. This enzyme is responsible for the hydrolysis of EETs into their less active
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corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By blocking this degradation

pathway, AR9281 increases the bioavailability of EETs, which in turn modulate various

downstream signaling cascades.

Key signaling pathways influenced by the inhibition of sEH include:

NF-κB Signaling Pathway: EETs have been shown to suppress the activation of Nuclear

Factor-kappa B (NF-κB), a master regulator of inflammation. By inhibiting the degradation of

IκB, the inhibitory protein of NF-κB, EETs prevent the translocation of NF-κB to the nucleus,

thereby downregulating the expression of pro-inflammatory genes.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another

crucial signaling cascade involved in inflammation and cellular stress responses. Evidence

suggests that sEH inhibition can modulate MAPK signaling, although the precise

mechanisms and downstream effects can be cell-type and context-dependent.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling: There is a known interplay

between the sEH pathway and PPARγ, a nuclear receptor that plays a key role in lipid

metabolism and inflammation. sEH inhibitors can influence PPARγ activity, contributing to

their anti-inflammatory effects.
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Figure 1: Simplified signaling pathway of sEH inhibition by AR9281.

Experimental Protocols
Synthesis of 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-
yl-urea (AR9281)
The synthesis of AR9281 can be achieved through a multi-step process. A general synthetic

route is outlined below, based on procedures for similar 1,3-disubstituted ureas.
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Figure 2: General synthetic workflow for AR9281.

Protocol:

Formation of Adamantyl Isocyanate: React 1-adamantylamine with a phosgene equivalent

such as triphosgene or carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g.,

dichloromethane, toluene) in the presence of a non-nucleophilic base (e.g., triethylamine) to

form adamantyl isocyanate.

Urea Formation: React the adamantyl isocyanate with tert-butyl 4-aminopiperidine-1-

carboxylate in an anhydrous aprotic solvent. The reaction is typically carried out at room

temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).
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Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a strong

acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an

appropriate solvent.

Acetylation: Acetylate the free secondary amine of the piperidinyl urea with acetic anhydride

or acetyl chloride in the presence of a base (e.g., triethylamine, pyridine) to yield the final

product, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281).

Purification: The final compound is purified by column chromatography on silica gel or by

recrystallization. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and

mass spectrometry.

Determination of IC₅₀ using a Fluorescence-Based
Assay
The inhibitory potency of AR9281 against sEH can be determined using a fluorogenic

substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl

ester (PHOME). The hydrolysis of the epoxide by sEH leads to the release of a fluorescent

product.
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Prepare serial dilutions of AR9281 in DMSO

Add diluted AR9281 and sEH enzyme to microplate wells
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Figure 3: Workflow for IC50 determination of AR9281.

Protocol:
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Reagent Preparation:

Prepare a stock solution of AR9281 in DMSO (e.g., 10 mM).

Perform serial dilutions of the AR9281 stock solution in DMSO to create a range of

concentrations.

Prepare a working solution of recombinant human or murine sEH in assay buffer (e.g., 25

mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

Prepare a working solution of the fluorogenic substrate PHOME in the assay buffer.

Assay Procedure:

In a 96-well black microplate, add a small volume of the diluted AR9281 solutions to the

respective wells. Include wells for a vehicle control (DMSO only) and a positive control

inhibitor if available.

Add the sEH enzyme solution to all wells except for the blank (buffer only).

Pre-incubate the plate at 30°C for 5 minutes.

Initiate the reaction by adding the PHOME substrate solution to all wells.

Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g.,

excitation at 330 nm and emission at 465 nm) in kinetic mode for a set period (e.g., 10-20

minutes).

Data Analysis:

Determine the initial reaction velocity (rate of fluorescence increase) for each

concentration of AR9281.

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the AR9281 concentration.
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Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the

concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Determination of Aqueous Solubility (Shake-Flask
Method)
This protocol outlines a thermodynamic solubility assay to determine the equilibrium solubility

of AR9281 in an aqueous buffer.

Protocol:

Sample Preparation:

Add an excess amount of solid AR9281 to a series of vials containing an aqueous buffer of

a specific pH (e.g., phosphate-buffered saline, pH 7.4). Ensure that undissolved solid is

visible.

Equilibration:

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a

sufficient period to reach equilibrium (typically 24-48 hours).

Sample Processing:

After equilibration, allow the samples to stand to let the excess solid settle.

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe

filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

Quantification:

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol).

Quantify the concentration of AR9281 in the diluted supernatant using a validated

analytical method, such as high-performance liquid chromatography with UV detection

(HPLC-UV) or LC-MS.
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Prepare a standard curve of AR9281 in the same solvent to accurately determine the

concentration.

Calculation:

Calculate the solubility of AR9281 in the aqueous buffer, taking into account the dilution

factor, and express the result in µg/mL or mM.

Stability
The stability of AR9281 is a critical parameter for its handling, storage, and formulation. While

specific, detailed public data on its stability under various conditions are limited, general

stability testing protocols for small molecules should be followed.

Considerations for Stability Testing:

pH Stability: The stability of AR9281 should be assessed in aqueous solutions at different pH

values (e.g., acidic, neutral, and basic) to understand its susceptibility to hydrolysis.

Thermal Stability: The compound should be stored at recommended temperatures (-20°C for

long-term). Stability at elevated temperatures should be evaluated to understand its

degradation profile under stress conditions.

Photostability: Exposure to light can cause degradation of some small molecules.

Photostability studies should be conducted according to ICH guidelines.

Oxidative Stability: The potential for oxidative degradation should be investigated, especially

if the molecule is intended for formulation in an environment where it might be exposed to

oxidative stress.

Conclusion
sEH inhibitor-16 (AR9281) is a well-characterized and potent inhibitor of soluble epoxide

hydrolase with demonstrated preclinical efficacy in models of hypertension and inflammation.

This technical guide provides essential information on its chemical properties, synthesis, and

key experimental protocols. The provided data and methodologies will be valuable for

researchers investigating the therapeutic potential of sEH inhibition and for those working on
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the development of novel sEH inhibitors. Further studies to fully elucidate its aqueous solubility

and comprehensive stability profile are warranted to support its continued development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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